molecular formula C23H21ClFN3O2S B2936003 N'-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 954696-90-3

N'-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2936003
CAS No.: 954696-90-3
M. Wt: 457.95
InChI Key: BFNQXBLICASUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a chloro-fluorophenyl group, a tetrahydroisoquinoline moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluoroaniline, 1,2,3,4-tetrahydroisoquinoline, and thiophene derivatives. Common synthetic routes may involve:

    Formation of the amide bond: This can be achieved through the reaction of an amine with an acyl chloride or an anhydride.

    Substitution reactions: Introducing the chloro and fluoro groups onto the phenyl ring.

    Cyclization reactions: Forming the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems, including its pharmacokinetics and pharmacodynamics.

    Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific signaling cascades, modulation of gene expression, or alteration of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
  • N’-(3-chloro-4-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of both the tetrahydroisoquinoline and thiophene moieties, which may confer distinct chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O2S/c24-19-11-18(5-6-20(19)25)27-23(30)22(29)26-12-21(17-8-10-31-14-17)28-9-7-15-3-1-2-4-16(15)13-28/h1-6,8,10-11,14,21H,7,9,12-13H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQXBLICASUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.